molecular formula C16H23NO2 B2994313 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide CAS No. 1421465-58-8

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide

Cat. No. B2994313
M. Wt: 261.365
InChI Key: XKLNYRXVBDCJKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols, providing access to valuable chemical motifs with anchimerically assisted regio- and diastereoselective processes. Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation, showcasing the compound’s versatility in organic synthesis.


Molecular Structure Analysis

In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, exploring their conformational characteristics and intramolecular interactions. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds, which could be extrapolated to understand the characteristics of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide.


Chemical Reactions Analysis

The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules.


Physical And Chemical Properties Analysis

The molecular formula of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide is C21H22F3NO2, with an average mass of 377.400 Da and a mono-isotopic mass of 377.160278 Da .

Scientific Research Applications

Chemical Synthesis and Functionalization

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols, providing access to valuable chemical motifs with anchimerically assisted regio- and diastereoselective processes (Cossy et al., 2001). Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation, showcasing the compound's versatility in organic synthesis (Roman & Charette, 2013).

Cyclopropane Synthesis

The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules. Such advancements underscore the efficiency and broad applicability of using N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide in modern organic synthesis to access important cyclopropane derivatives (Clemenceau et al., 2020).

Molecular Structure Analysis

In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, exploring their conformational characteristics and intramolecular interactions. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds, which could be extrapolated to understand the characteristics of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide (Özer et al., 2009).

Applications in Drug Synthesis

Research on potent s-cis-locked bithiazole correctors for cystic fibrosis therapy has identified compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide. These studies are pivotal for developing new therapeutic agents, illustrating the compound's relevance in the synthesis of drugs targeting specific protein dysfunctions (Yu et al., 2008).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-11-16(19,13-9-10-13)12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLNYRXVBDCJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide

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